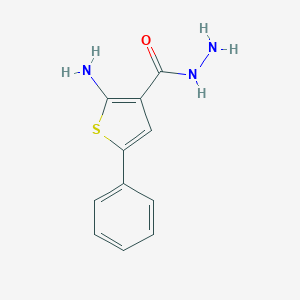

2-Amino-5-phenylthiophene-3-carbohydrazide

説明

2-Amino-5-phenylthiophene-3-carbohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylthiophene-3-carbohydrazide typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-Amino-5-phenylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted thiophene derivatives.

科学的研究の応用

Pharmaceutical Development

2-Amino-5-phenylthiophene-3-carbohydrazide is primarily recognized for its role as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic potential, particularly in the treatment of various diseases. Notably, it has been identified as an inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of several hematological malignancies and autoimmune disorders. The compound's ability to modulate these pathways makes it a candidate for drug development targeting myeloproliferative disorders and certain cancers .

Case Study: JAK Inhibition

Research by Morwick et al. (2006) demonstrated that derivatives of this compound showed significant inhibition of JAK activity, suggesting their potential as therapeutic agents in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures. Its unique thiophene structure facilitates various chemical reactions, making it valuable for developing new compounds with desired biological activities.

Applications in Synthesis

- Building Block for Drug Candidates : The compound is utilized to synthesize novel drug candidates that exhibit enhanced pharmacological profiles.

- Intermediates in Chemical Reactions : It acts as an intermediate in the synthesis of other biologically active molecules, expanding its utility in medicinal chemistry .

Material Science

In material science, this compound is explored for its potential applications in creating conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Properties and Applications

- Conductivity : The compound’s thiophene ring contributes to its electrical conductivity, making it suitable for use in electronic applications.

- Polymerization Studies : Researchers are investigating polymerization methods involving this compound to create new materials with specific electrical properties .

Biological Research

The biological activity of this compound has been a subject of interest due to its potential effects on cellular processes. Studies have shown that the compound may influence cell signaling pathways and exhibit cytotoxic effects against certain cancer cell lines.

Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics .

Data Summary Table

作用機序

The mechanism of action of 2-Amino-5-phenylthiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

類似化合物との比較

Similar Compounds

2-Amino-5-phenylthiophene-3-carboxylic acid: This compound is a precursor in the synthesis of 2-Amino-5-phenylthiophene-3-carbohydrazide.

2-Amino-5-phenylthiophene-3-carboxamide: Another related compound with similar structural features.

2-Amino-5-phenylthiophene-3-carboxylate: A derivative with a carboxylate group instead of a carbohydrazide group.

Uniqueness

This compound is unique due to its combination of an amino group, a phenyl group, and a thiophene ring, which imparts distinct chemical and biological properties.

生物活性

2-Amino-5-phenylthiophene-3-carbohydrazide (CAS No. 111849-29-7) is a compound that has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological mechanisms, and relevant case studies associated with this compound.

This compound is synthesized through the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The reaction typically takes place at temperatures between 80-100°C for several hours to ensure complete conversion to the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic processes.

- Anticancer Activity : Evidence suggests that it can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study on related thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may function similarly .

Anticancer Activity

In vitro studies have shown that derivatives of thiophene compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potential as anticancer agents .

Case Studies and Research Findings

Several studies have reported on the biological activities of thiophene derivatives, including this compound:

- Study on Antitubercular Activity : A medium-sized library of 2-amino-thiophenes was synthesized and evaluated for activity against drug-resistant strains of Mycobacterium tuberculosis. Some compounds displayed potent activity, indicating potential therapeutic applications for tuberculosis treatment .

- Cytotoxicity Testing : A systematic evaluation of various thiophene derivatives revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. For example, compounds derived from 2-Amino-5-phenylthiophene showed IC50 values in the micromolar range, highlighting their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other thiophene derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-5-phenylthiophene-3-carboxylic acid | Precursor for synthesis | Moderate antibacterial activity |

| 2-Amino-5-(substituted phenyl)thiophenes | Variants with different substituents | Varying cytotoxic effects |

| 2-Amino-thiophenes | General class with diverse activities | Antimicrobial and anticancer potential |

This table illustrates how variations in structure can influence biological activity, emphasizing the distinctiveness of this compound due to its specific functional groups.

特性

IUPAC Name |

2-amino-5-phenylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-10-8(11(15)14-13)6-9(16-10)7-4-2-1-3-5-7/h1-6H,12-13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCHQJZDQRLUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353080 | |

| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111849-29-7 | |

| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。